![molecular formula C22H20N2O3S B2882765 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one CAS No. 301308-64-5](/img/structure/B2882765.png)
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one
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Overview
Description
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one, also known as BHPC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BHPC belongs to the class of coumarin derivatives and has been shown to possess various biological activities.
Scientific Research Applications
Anti-inflammatory Potential
A series of chromene derivatives were synthesized, revealing significant anti-inflammatory activity. These derivatives, prepared through a multi-step synthesis process involving 2-[3-phenyl prop-2-ene nitrile] 1,3-benzothiazole and dimedone with piperidine as a catalyst, were tested for in-vivo anti-inflammatory activity. This study suggests that these compounds could serve as structural templates for the design and development of new anti-inflammatory drugs (Gandhi et al., 2018).
Antimicrobial Activity
New pyridine derivatives incorporating the benzothiazole unit demonstrated variable and modest antimicrobial activity against tested bacterial and fungal strains. This activity was observed in compounds synthesized from 2-amino substituted benzothiazoles and chloropyridine-3-carboxylic acid, highlighting the potential of these derivatives in antimicrobial applications (Patel et al., 2011).
Antibacterial and Antioxidant Derivatives
The synthesis of novel antibacterial and antioxidant derivatives was achieved by converting 3-((2E)-3(aryl)prop-2-enoyl)-2H-chromen-2-one from 4-hydroxy coumarin. These compounds showed significant antibacterial activity against Escherichia coli and Pseudomonas Aeruginosa, as well as varied antioxidant activities, presenting a new class of compounds for potential therapeutic applications (Al-ayed, 2011).
Antitumor Evaluation
The synthesis of 2-[aryl-(6'-hydroxy-4',4'-dimethyl-2'-oxocyclohex-6'-enyl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-enone and 1,8-dioxo-octahydroxanthenes followed by their antitumor evaluation revealed higher inhibitory effects toward tumor and normal cell lines compared to the reference drug, doxorubicin. This study underscores the potential of these compounds in cancer therapy (Al-Omran et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism .
Mode of Action
It’s known that similar compounds act asdopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that the compound might interact with its targets by inhibiting the action of dopamine and serotonin, leading to changes in neurotransmission.
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-18-9-8-14-12-15(21-23-17-6-2-3-7-19(17)28-21)22(26)27-20(14)16(18)13-24-10-4-1-5-11-24/h2-3,6-9,12,25H,1,4-5,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIRTCPWJZEOEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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